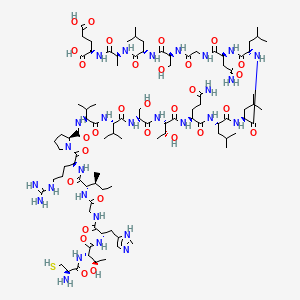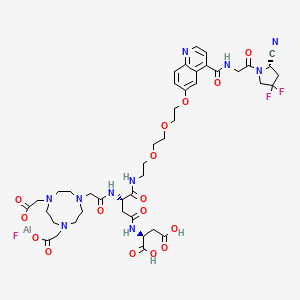
NF(N-Me)GA(N-Me)IL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NF(N-Me)GA(N-Me)IL is a biologically active peptide, representing a modified segment (amino acids 22 to 27) of the human islet amyloid polypeptide (hIAPP) sequence NFGAIL. This modification includes N-methylations at G24 and I26, transforming the amyloidogenic and cytotoxic nature of the original sequence into a non-amyloidogenic and non-cytotoxic variant . The peptide maintains the ability to bind with high affinity to full-length hIAPP, effectively inhibiting its fibril formation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NF(N-Me)GA(N-Me)IL involves the N-methylation of the amide bonds at G24 and I26 in the NFGAIL sequence. This process is typically carried out using standard solid-phase peptide synthesis (SPPS) techniques . The N-methylation is achieved by incorporating N-methylated amino acids during the peptide assembly .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides . The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反应分析
Types of Reactions: NF(N-Me)GA(N-Me)IL primarily undergoes peptide bond formation and cleavage reactions. The N-methylation of the amide bonds at G24 and I26 makes the peptide resistant to enzymatic degradation, which is a significant advantage in biological applications .
Common Reagents and Conditions: The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU or HATU, and deprotection reagents like trifluoroacetic acid (TFA) . The N-methylation is achieved using N-methylated amino acids during the SPPS process .
Major Products Formed: The major product formed from the synthesis of this compound is the N-methylated peptide itself.
科学研究应用
NF(N-Me)GA(N-Me)IL has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a model peptide to study the effects of N-methylation on peptide structure and stability . It serves as a valuable tool for understanding the role of N-methylation in modulating peptide properties .
Biology: In biology, this compound is used to investigate the mechanisms of amyloid formation and inhibition . Its ability to inhibit the fibril formation of hIAPP makes it a potential therapeutic candidate for diseases associated with amyloid aggregation, such as type 2 diabetes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in preventing amyloid-related diseases . Its non-amyloidogenic and non-cytotoxic properties make it a promising candidate for drug development .
Industry: In the industry, this compound is used in the development of peptide-based therapeutics and diagnostics . Its high affinity for hIAPP and ability to inhibit fibril formation make it a valuable component in the design of amyloid inhibitors .
作用机制
NF(N-Me)GA(N-Me)IL exerts its effects by binding with high affinity to full-length hIAPP, effectively inhibiting its fibril formation . The N-methylation of the amide bonds at G24 and I26 transforms the amyloidogenic and cytotoxic nature of the original sequence into a non-amyloidogenic and non-cytotoxic variant . This modification prevents the aggregation of hIAPP into amyloid fibrils, thereby inhibiting the cytotoxic effects associated with amyloid formation .
相似化合物的比较
NF(N-Me)GA(N-Me)IL is unique due to its N-methylation at G24 and I26, which transforms the amyloidogenic and cytotoxic nature of the original NFGAIL sequence into a non-amyloidogenic and non-cytotoxic variant . Similar compounds include other modified peptides derived from hIAPP, such as NFGAIL and its analogs .
List of Similar Compounds:- NFGAIL
- NFGAIL with different N-methylation patterns
- Other hIAPP-derived peptides with modifications to reduce amyloidogenicity and cytotoxicity .
属性
分子式 |
C32H51N7O8 |
|---|---|
分子量 |
661.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H51N7O8/c1-8-19(4)27(29(43)37-24(32(46)47)14-18(2)3)39(7)30(44)20(5)35-26(41)17-38(6)31(45)23(15-21-12-10-9-11-13-21)36-28(42)22(33)16-25(34)40/h9-13,18-20,22-24,27H,8,14-17,33H2,1-7H3,(H2,34,40)(H,35,41)(H,36,42)(H,37,43)(H,46,47)/t19-,20-,22-,23-,24-,27-/m0/s1 |
InChI 键 |
QKIYXOQZMBTDDJ-PKMOWMNGSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)









![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)


